Phylloerythrin

描述

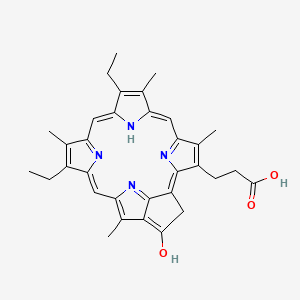

Phylloerythrin, also known as phytoporphyrin, is a natural pigment belonging to the class of porphyrins. It is a breakdown product of chlorophyll, which is abundant in the diet of grazing ruminants. This compound is produced through microbial fermentation in the rumen . This compound is known for its role in photosensitization, a condition where the skin becomes more sensitive to ultraviolet light due to the presence of photodynamic agents .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of phylloerythrin involves the microbial degradation of chlorophyll in the gastrointestinal tract of ruminants. The process begins with the breakdown of chlorophyll into chlorophyllide, followed by further degradation into this compound by microbial enzymes .

Industrial Production Methods: Industrial production of this compound is not common due to its natural occurrence in ruminants. it can be extracted from the feces and urine of these animals where it is excreted after being absorbed into the bloodstream and processed by the liver .

化学反应分析

Types of Reactions: Phylloerythrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form reactive oxygen species, which are involved in photosensitization.

Reduction: Reduction reactions can convert this compound into less reactive forms.

Substitution: Substitution reactions can occur with various functional groups, altering the chemical properties of this compound.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.

Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products: The major products of these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .

科学研究应用

Phylloerythrin has several scientific research applications, including:

作用机制

Phylloerythrin exerts its effects through a process known as photosensitization. When exposed to ultraviolet light, this compound absorbs photons and becomes excited to a higher energy state. This excited state can transfer energy to molecular oxygen, producing reactive oxygen species such as singlet oxygen and free radicals. These reactive species can cause cellular damage, leading to skin lesions and other effects .

Molecular Targets and Pathways:

Cell Membranes: Reactive oxygen species can damage cell membranes, leading to increased permeability and cell lysis.

Lysosomal Membranes: Damage to lysosomal membranes releases lytic enzymes, causing further cellular damage.

DNA: Reactive oxygen species can cause oxidative damage to DNA, leading to mutations and cell death.

相似化合物的比较

Phylloerythrin is similar to other porphyrins, such as:

Phycoerythrin: A red protein-pigment complex found in cyanobacteria and red algae, used in photosynthesis.

Phycocyanin: Another phycobiliprotein involved in photosynthesis, found in cyanobacteria and red algae.

Chlorophyll: The primary pigment involved in photosynthesis, which is the precursor to this compound.

Uniqueness: this compound is unique due to its role in photosensitization and its production through microbial fermentation in the rumen of ruminants. Unlike other porphyrins, this compound is specifically associated with the metabolism of chlorophyll and its accumulation in the body can lead to photosensitization .

生物活性

Phylloerythrin is a chlorophyll degradation product primarily found in ruminants, playing a significant role in photosensitivity disorders. Its biological activity is closely linked to its accumulation in tissues, particularly under conditions of liver dysfunction, leading to hepatogenous photosensitivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and implications in veterinary medicine.

Mechanisms of Cellular Uptake and Localization

This compound enters cells primarily through passive diffusion and is localized mainly in the Golgi apparatus and mitochondria of fibroblast cells. Research indicates that the uptake rate is temperature-dependent, with higher uptake at physiological temperatures compared to lower ones. For instance, a study demonstrated an initial uptake rate of 0.96 µg/mg protein at 37°C versus 0.60 µg/mg protein at 0°C, suggesting active transport mechanisms at play .

Table 1: Uptake Rates of this compound

| Temperature (°C) | Uptake Rate (µg/mg protein) |

|---|---|

| 0 | 0.60 |

| 37 | 0.96 |

Cytotoxic Effects

This compound exhibits cytotoxic effects that are significantly enhanced when exposed to light, particularly blue light (400-500 nm). In vitro studies using V79 fibroblast cells showed that cells incubated with this compound and subsequently exposed to light experienced a marked decrease in survival rates. For example, cells treated with 0.25 µg/ml this compound followed by light exposure demonstrated severe cytotoxicity, while those treated in the dark showed no significant reduction in clonogenicity .

Figure 1: Survival Curves for V79 Fibroblast Cells

- Control (No Treatment)

- Treated with this compound (Dark)

- Treated with this compound (Light Exposure)

Survival Curves (Illustrative purposes only)

Case Study 1: Hepatogenous Photosensitivity in Cattle

A notable case involved grazing Holstein steers that developed photosensitivity after an outbreak of coccidiosis. The underlying cause was linked to liver damage leading to bile stasis and subsequent this compound accumulation in circulation. Clinical signs included severe skin lesions in non-pigmented areas after sun exposure .

Case Study 2: Anaplasma spp. Infection

Another case focused on a Holstein cow diagnosed with Anaplasma spp. infection, which impaired liver function and led to secondary photosensitization due to this compound retention. The cow exhibited severe skin damage in non-pigmented areas after grazing, highlighting the role of this compound in photodermatitis .

Biochemical Effects on Cellular Enzymes

This compound's interaction with cellular components results in the inhibition of various intracellular enzymes:

- β-N-acetyl-D-glucosaminidase (lysosomal enzyme)

- NADPH cytochrome-c reductase (endoplasmic reticulum)

- Cytochrome-c oxidase (mitochondria)

These inhibitions can lead to significant disruptions in cellular metabolism and energy production .

Table 2: Enzyme Inhibition by this compound

| Enzyme | Location | Effect |

|---|---|---|

| β-N-acetyl-D-glucosaminidase | Lysosomes | Inhibition |

| NADPH cytochrome-c reductase | Endoplasmic Reticulum | Inhibition |

| Cytochrome-c oxidase | Mitochondria | Inhibition |

属性

IUPAC Name |

3-(11,16-diethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18,20(23),21-dodecaen-22-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h12-14,34,38H,7-11H2,1-6H3,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBHFGISVAFDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=C4CC(=C5C4=NC(=C5C)C=C6C(=C(C(=N6)C=C1N2)C)CC)O)C(=C3C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26359-43-3 | |

| Record name | Phytoporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026359433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phylloerythrin cause photosensitivity?

A1: When this compound levels rise in the blood due to impaired liver function, it can accumulate in the skin. Upon exposure to sunlight, particularly ultraviolet radiation, this compound absorbs this energy and becomes photodynamically active. This excited state can generate reactive oxygen species (ROS) which damage cellular structures, leading to inflammation, redness, and lesions in the skin, a condition known as photosensitization [, , , , , ].

Q2: What specific damage does this compound cause at the cellular level?

A2: Studies using Chinese hamster lung fibroblast cells (V79) have shown that this compound mainly localizes in the Golgi apparatus and mitochondria. When exposed to blue light, photodynamically active this compound inactivated marker enzymes for these organelles, indicating significant cellular damage [].

Q3: What role does the liver play in this compound metabolism?

A3: The liver is responsible for excreting this compound in bile. When liver function is compromised, such as in cases of facial eczema caused by sporidesmin, a mycotoxin produced by the fungus Pithomyces chartarum, this compound excretion is hampered. This leads to a buildup in the bloodstream and subsequent photosensitization [, , ].

Q4: What is the chemical structure and formula of this compound?

A4: this compound is a porphyrin molecule, similar to chlorophyll in structure. Its molecular formula is C34H34N4O2 and it possesses a characteristic porphyrin ring system with specific side chains [, , ].

Q5: What are the key spectroscopic characteristics of this compound?

A5: this compound exhibits characteristic absorption and emission spectra. Its fluorescence excitation spectrum shows a peak at approximately 425 nm (Soret band). The emission spectrum typically has peaks around 650 nm and 711 nm, making it easily detectable in biological samples using spectrofluorometric methods [, , ].

Q6: Is this compound stable in biological samples?

A6: this compound is relatively stable in biological samples, which allows for its detection and quantification in blood plasma and skin samples using spectrofluorometric methods [, ].

A6: This section is not applicable to this compound as it is not known to possess catalytic properties or have direct applications in catalysis.

A6: While computational methods can be applied to study this compound, the provided research papers do not extensively focus on this aspect. Further research might employ computational modeling to investigate its interaction with biological targets and explore potential therapeutic interventions.

A6: This aspect mainly relates to pharmaceutical development and is not directly addressed in the context of this compound research provided.

A6: This section mainly concerns handling and disposal protocols within laboratory settings and is not explicitly discussed in the provided research.

Q7: How quickly does this compound accumulate in the body after ingestion of photosensitizing plants?

A7: Research suggests that plasma concentrations of this compound start increasing approximately 2-3 days after ingestion of plants containing photodynamic chlorophyll metabolites. Clinical signs of photosensitization typically manifest once plasma concentrations surpass a certain threshold, around 0.3 µg/ml in sheep [, ].

A7: "Efficacy" in this context usually pertains to therapeutic compounds, which is not the primary focus of this compound research. The provided papers primarily focus on understanding its toxicological mechanisms and developing diagnostic approaches for this compound-induced photosensitivity [, , , ].

A7: This aspect is not directly relevant to the current understanding of this compound and its associated photosensitivity. Research primarily focuses on understanding its metabolic pathways and the factors leading to its accumulation.

Q8: What are the long-term consequences of chronic exposure to this compound?

A8: While acute photosensitization is a known consequence of this compound accumulation, chronic exposure, particularly in cases of persistent liver dysfunction, can contribute to further complications. In mutant Southdown sheep with hereditary hepatic dysfunction, chronic this compound retention is linked to progressive renal fibrosis, leading to kidney failure and death [, ].

Q9: What are the clinical signs of this compound-induced photosensitization in animals?

A9: Clinical signs vary depending on the severity of photosensitization. Animals may exhibit restlessness, scratching, oedema, reddening of the skin, alopecia, and crusting of the skin, particularly in non-pigmented areas exposed to sunlight [, , , , ].

A9: This section is not applicable as this compound is not a drug compound. The research focuses on understanding its biological effects and potential diagnostic and preventative measures for photosensitization.

Q10: How is this compound-induced photosensitivity diagnosed in livestock?

A10: Spectrofluorometric analysis of blood plasma or serum is a reliable method for detecting elevated this compound levels, a hallmark of hepatogenous photosensitization [, , , , ].

Q11: Are there any other biomarkers besides this compound for diagnosing hepatogenous photosensitization?

A11: Yes, elevated levels of liver enzymes, particularly γ-glutamyl transferase (GGT), are indicative of liver damage, which is a prerequisite for the development of this compound-induced photosensitivity [, , , ].

Q12: What analytical techniques are employed to quantify this compound in biological samples?

A12: Spectrofluorometry is the primary method for quantifying this compound. This technique relies on the characteristic excitation and emission spectra of the molecule. High-performance liquid chromatography (HPLC) can also be employed to separate and quantify this compound from other chlorophyll metabolites in biological samples [, , , ].

A12: Information regarding the dissolution and solubility of this compound is limited in the provided research. These aspects are typically explored in the context of drug development and formulation.

A12: While specific validation parameters are not extensively discussed, the research emphasizes the reliability and specificity of spectrofluorometry for detecting and quantifying this compound in biological samples. This suggests that researchers have undertaken necessary validation steps to ensure the accuracy and precision of their measurements [, , , , ].

A12: The provided research doesn't delve into the immunogenic potential of this compound. This aspect might be relevant for investigating potential long-term consequences of chronic exposure and the development of immune-mediated complications.

A12: As this compound is not a drug, this section is not directly applicable. Future research might explore its interaction with specific transporters in the liver and intestines to better understand its absorption and excretion dynamics.

A12: The provided research doesn't focus on this compound's potential to influence drug-metabolizing enzymes. This aspect could be relevant for understanding potential interactions with concurrently administered medications in livestock.

A12: this compound is a naturally occurring compound found in the digestive system of herbivores, indicating its biocompatibility within these biological systems. Its degradation is primarily facilitated by the liver, and its accumulation occurs when this process is impaired [, , , , ].

A12: Alternatives and substitutes primarily apply to drugs or industrial chemicals. In the context of this compound research, the focus is on understanding its biological effects and developing preventive strategies for photosensitization in livestock.

A12: This aspect is not directly relevant to the research on this compound, which primarily concerns its biological effects and implications for animal health.

A12: The research primarily utilizes standard laboratory equipment for animal studies, sample collection, and analysis. Spectrofluorometers are crucial for this compound quantification, while HPLC systems can be employed for separating and identifying different chlorophyll metabolites [, , , ].

Q13: What were some key milestones in the research on this compound and its role in photosensitivity?

A13: Early research identified this compound as a chlorophyll derivative present in the digestive tract of herbivores. Subsequently, its accumulation due to liver dysfunction was linked to photosensitivity. The development of spectrofluorometric methods enabled accurate quantification of this compound in biological samples, greatly aiding in the diagnosis of hepatogenous photosensitization. Research continues to explore the complex interplay between this compound, liver function, and the development of photosensitive skin lesions [, , , , , , ].

Q14: What are the potential cross-disciplinary applications of this compound research?

A14: this compound research combines elements of veterinary science, toxicology, biochemistry, and analytical chemistry. Understanding its photodynamic properties could have implications for developing novel photodynamic therapies or diagnostic tools. Additionally, investigating its environmental fate and degradation could be relevant for ecological studies and agricultural practices [, , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。